molecular formula C8H12O3 B1422749 Ethyl 2-acetylbut-2-enoate CAS No. 15301-37-8

Ethyl 2-acetylbut-2-enoate

Cat. No. B1422749
CAS RN: 15301-37-8
M. Wt: 156.18 g/mol
InChI Key: IYFLZFKSDCNELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetylbut-2-enoate is a chemical compound with the molecular formula C8H12O3 . It has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-acetylbut-2-enoate consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the SMILES notation: CCOC(=O)\C(=C\C)C(C)=O .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-acetyl-3-oxo-5-phenyl­pent-4-enoate, a related compound to Ethyl 2-acetylbut-2-enoate, has been studied for its crystal structure. Research shows that it exists in a single enol tautomer both in crystal phase and in solution, adopting a conformation that allows for the longest possible conjugation and is stabilized by weak hydrogen bonds (Arrieta & Mostad, 2001).

Molecular Interactions

Studies on similar compounds, such as Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, have revealed intriguing molecular interactions like N⋯π and O⋯π, contributing to their crystal packing. These interactions, along with hydrogen bonds, play a crucial role in their structural stability and potential reactivity (Zhang, Wu, & Zhang, 2011).

Synthesis of Alkaloids

Ethyl 2-acetylbut-2-enoate derivatives have been used in the synthesis of alkaloids. For instance, asymmetric dihydroxylation of a related compound led to the formation of trachelanthic acids, which were then used to synthesize pyrrolizidine alkaloids like indicine and intermedine (Nambu & White, 1996).

Chiral Building Blocks

These compounds have also been explored for constructing chiral building blocks essential for alkaloid synthesis. An example is the intramolecular Michael reaction of acyclic compounds related to Ethyl 2-acetylbut-2-enoate, which yielded chiral pyrrolidine and piperidine derivatives (Hirai, Terada, Yamazaki, & Momose, 1992).

Organic Synthesis

Ethyl 2-acetylbut-2-enoate derivatives play a significant role in organic synthesis, as demonstrated by studies on Ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate. This compound served as a precursor for various cyclization reactions and synthetic transformations (Cavill & Whitfield, 1964).

Pharmaceutical Synthesis

Some derivatives of Ethyl 2-acetylbut-2-enoate are intermediates in pharmaceutical synthesis, such as the synthesis of angiotensin-converting enzyme inhibitors like enalapril and lisinopril (Zhao, 2008).

properties

IUPAC Name

ethyl 2-acetylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFLZFKSDCNELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetylbut-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetylbut-2-enoate
Reactant of Route 2
Ethyl 2-acetylbut-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-acetylbut-2-enoate
Reactant of Route 4
Ethyl 2-acetylbut-2-enoate
Reactant of Route 5
Ethyl 2-acetylbut-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-acetylbut-2-enoate

Citations

For This Compound
1
Citations
P Brownbridge, J Durman, PG Hunt… - Journal of the Chemical …, 1986 - pubs.rsc.org
The title anions are alkylated and acylated (α series only) exclusively at the α position. The α-phenylthio products give γ-phenylthio compounds by the [1,3]PhS shift and the PhS group …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.